4-(1-Aminobutyl)-2-bromophenol
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Overview
Description
4-(1-Aminobutyl)-2-bromophenol is an organic compound that features a bromine atom and an aminobutyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)-2-bromophenol typically involves the bromination of 4-(1-Aminobutyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobutyl)-2-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives without the bromine atom.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Aminobutyl)-2-bromophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutyl)-2-bromophenol involves its interaction with specific molecular targets. The aminobutyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminobutyl)phenol: Lacks the bromine atom, making it less reactive in certain chemical reactions.
4-(1-Aminobutyl)-2-fluorophenol: Contains a fluorine atom instead of bromine, which can alter its chemical and biological properties.
Uniqueness
4-(1-Aminobutyl)-2-bromophenol is unique due to the presence of both the aminobutyl group and the bromine atom, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14BrNO |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-(1-aminobutyl)-2-bromophenol |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h4-6,9,13H,2-3,12H2,1H3 |
InChI Key |
SJOVZHUURRBTCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)O)Br)N |
Origin of Product |
United States |
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